N,N'-bis(3-methylphenyl)-2-oxo-1,2-dihydrobenzo[cd]indole-6,8-disulfonamide
Description
N,N’-bis(3-methylphenyl)-2-oxo-1,2-dihydrobenzo[cd]indole-6,8-disulfonamide is a complex organic compound that belongs to the class of indole derivatives. Indole derivatives are known for their wide range of biological activities and applications in various fields such as pharmaceuticals, agrochemicals, and material sciences
Properties
Molecular Formula |
C25H21N3O5S2 |
|---|---|
Molecular Weight |
507.6 g/mol |
IUPAC Name |
6-N,8-N-bis(3-methylphenyl)-2-oxo-1H-benzo[cd]indole-6,8-disulfonamide |
InChI |
InChI=1S/C25H21N3O5S2/c1-15-6-3-8-17(12-15)27-34(30,31)21-14-22(35(32,33)28-18-9-4-7-16(2)13-18)24-23-19(21)10-5-11-20(23)25(29)26-24/h3-14,27-28H,1-2H3,(H,26,29) |
InChI Key |
AVPWPRKDGMSVDH-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC=C1)NS(=O)(=O)C2=CC(=C3C4=C2C=CC=C4C(=O)N3)S(=O)(=O)NC5=CC=CC(=C5)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N,N’-bis(3-methylphenyl)-2-oxo-1,2-dihydrobenzo[cd]indole-6,8-disulfonamide typically involves a multi-step process. One common method is the Fischer indole synthesis, which involves the conversion of aryl hydrazones to indoles under elevated temperatures and the presence of Brønsted or Lewis acids . The process can be further optimized using microwave irradiation to reduce reaction times .
Industrial Production Methods
Industrial production of this compound may involve the use of eco-friendly and efficient methods such as the “on-water” synthesis. This method involves the reaction of indoles with various aromatic aldehydes in water, which serves as a green solvent . The use of inexpensive catalysts like benzoic acid can further enhance the yield and efficiency of the process .
Chemical Reactions Analysis
Types of Reactions
N,N’-bis(3-methylphenyl)-2-oxo-1,2-dihydrobenzo[cd]indole-6,8-disulfonamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.
Reduction: Reduction reactions can lead to the formation of different indole derivatives.
Substitution: Electrophilic substitution reactions are common, especially with carbonyl compounds.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Protic acids like hydrochloric acid and sulfuric acid, as well as Lewis acids like indium chloride, are commonly used.
Major Products Formed
The major products formed from these reactions include various substituted indole derivatives, which can exhibit a wide range of biological activities .
Scientific Research Applications
N,N’-bis(3-methylphenyl)-2-oxo-1,2-dihydrobenzo[cd]indole-6,8-disulfonamide has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex indole derivatives.
Medicine: Its potential anticancer properties are being explored for use in cancer chemotherapy.
Industry: The compound is used in the development of materials with energy storage and biomedical applications.
Mechanism of Action
The mechanism of action of N,N’-bis(3-methylphenyl)-2-oxo-1,2-dihydrobenzo[cd]indole-6,8-disulfonamide involves its interaction with various molecular targets and pathways. The compound can act as an inhibitor of specific enzymes or receptors, leading to its biological effects. For example, it may inhibit the growth of cancer cells by interfering with cell signaling pathways .
Comparison with Similar Compounds
Similar Compounds
Bis(3-indolyl)methanes: These compounds share similar structural features and exhibit a wide range of biological activities.
Indole diterpenoids: These compounds have a common indole core and exhibit antibacterial, anti-insect, and ion channel inhibitory activities.
Uniqueness
Its ability to undergo a wide range of chemical reactions and its eco-friendly synthesis methods further enhance its appeal for research and industrial applications .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
